molecular formula C10H11N3O B1595611 N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine CAS No. 880361-90-0

N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine

Cat. No. B1595611
M. Wt: 189.21 g/mol
InChI Key: WVVQCQZLRFXKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine is a yellow solid with a molecular weight of 225.68 g/mol. It is also known as N-methyl (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride .

  • Its IUPAC name is N-methyl (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride .

  • The InChI code is 1S/C10H11N3O.ClH/c1-11-7-9-12-13-10(14-9)8-5-3-2-4-6-8;/h2-6,11H,7H2,1H3;1H .

  • It is a solid compound with a melting point of 98.1–98.7 °C .





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of appropriate starting materials to form the desired product. Unfortunately, I do not have access to specific synthetic procedures for this compound.





  • Molecular Structure Analysis



    • The molecular formula is C<sub>10</sub>H<sub>11</sub>N<sub>3</sub>O .

    • The compound contains an oxadiazole ring and a methylamine group.

    • The phenyl group is attached to the oxadiazole ring.





  • Chemical Reactions Analysis



    • The compound can participate in various chemical reactions, including substitution, addition, and condensation reactions. However, specific reactions would depend on the reaction conditions and reagents used.





  • Physical And Chemical Properties Analysis



    • Melting Point : 98.1–98.7 °C

    • Solubility : Soluble in common organic solvents.

    • Purity : Reported as 95% pure.

    • Molecular Weight : 225.68 g/mol




  • Scientific Research Applications

    Synthesis and Characterization

    Several studies have focused on the synthesis and spectroscopic characterization of N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives. These compounds have been synthesized using various routes, including condensation reactions and one-pot synthesis methods. The structural characterization of these compounds often involves techniques such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry, providing detailed insights into their molecular frameworks (Shimoga, Shin, & Kim, 2018), (Ramazani et al., 2014).

    Anticancer Potential

    Research into the anticancer potential of N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives has shown promising results. Some compounds have demonstrated cytotoxic activity against various cancer cell lines, suggesting their potential as novel therapeutic agents for cancer treatment. Structure-activity relationship (SAR) studies have helped identify specific molecular features that contribute to their anticancer activity (Ramazani et al., 2014).

    Corrosion Inhibition

    Compounds based on the N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine structure have been explored as corrosion inhibitors. Studies involving electrochemical and theoretical approaches have shown that these compounds can effectively inhibit corrosion of metals in acidic environments. Their inhibition efficiency is often attributed to the formation of a protective layer on the metal surface, with adsorption characteristics suggesting a mix of physical and chemical adsorption mechanisms (Yadav, Sarkar, & Purkait, 2015).

    Antibacterial Activity

    Several N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives have been evaluated for their antibacterial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, making them candidates for development as new antibacterial agents. The structural variations within these compounds significantly influence their antibacterial efficacy, providing valuable information for the design of more potent antibacterial agents (Visagaperumal et al., 2010).

    Safety And Hazards



    • Safety information is not currently available in the sources provided.




  • Future Directions



    • Further research is needed to explore the compound’s biological activity, potential applications, and safety profile.




    Please note that the analysis is based on available information, and additional research may be required for a more detailed understanding. If you have any specific questions or need further details, feel free to ask!


    properties

    IUPAC Name

    N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H11N3O/c1-11-7-9-12-13-10(14-9)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WVVQCQZLRFXKEZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CNCC1=NN=C(O1)C2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H11N3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30344146
    Record name N-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30344146
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    189.21 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine

    CAS RN

    880361-90-0
    Record name N-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30344146
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine
    Reactant of Route 2
    N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine
    Reactant of Route 3
    Reactant of Route 3
    N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine
    Reactant of Route 4
    Reactant of Route 4
    N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine
    Reactant of Route 5
    Reactant of Route 5
    N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine
    Reactant of Route 6
    Reactant of Route 6
    Reactant of Route 6
    N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.